molecular formula C12H14ClN3O4S3 B2928427 N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034530-34-0

N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2928427
CAS No.: 2034530-34-0
M. Wt: 395.89
InChI Key: SYEBMWFNERIFBN-UHFFFAOYSA-N
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Description

N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H14ClN3O4S3 and its molecular weight is 395.89. The purity is usually 95%.
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Biological Activity

N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound’s structure is characterized by a thiazole ring, a sulfamoyl group, and a chlorothiophene moiety. Its molecular formula is C13H14ClN3O3SC_{13}H_{14}ClN_{3}O_{3}S, and it has a molecular weight of approximately 335.79 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which inhibit dihydropteroate synthase, leading to disrupted folic acid synthesis in bacteria .
  • Cytotoxic Effects : Studies indicate that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
  • Antibacterial Properties : Given its structural similarities with known sulfonamide antibiotics, this compound may also possess antibacterial properties by interfering with bacterial growth mechanisms.

Cytotoxicity

Cytotoxicity assays are critical for evaluating the potential of this compound against tumor cells. Various in vitro assays have been developed to measure cell viability and proliferation:

Assay Type Description Relevance
MTT AssayMeasures metabolic activity as an indicator of cell viabilityCommonly used for initial cytotoxicity screening
TUNEL AssayDetects DNA fragmentation indicative of apoptosisUseful for confirming apoptotic mechanisms
Colony Formation AssayAssesses anchorage-independent growth of cellsEvaluates long-term effects on cell proliferation

Antibacterial Activity

In vitro studies could be designed to assess the antibacterial efficacy of the compound against various strains of bacteria. The minimum inhibitory concentration (MIC) could be determined using broth microdilution methods.

Case Studies

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of structurally similar thiazole derivatives demonstrated significant inhibition of cell growth in breast cancer cell lines at concentrations ranging from 10 to 50 µM, suggesting that this compound may exhibit comparable effects .
  • Antibacterial Efficacy : In a comparative study, compounds with sulfamoyl groups were tested against E. coli and Staphylococcus aureus, showing promising results with MIC values as low as 32 µg/mL . This indicates potential for further development as an antibacterial agent.

Properties

IUPAC Name

N-[5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4S3/c1-7(17)16-12-14-6-11(22-12)23(18,19)15-5-8(20-2)9-3-4-10(13)21-9/h3-4,6,8,15H,5H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEBMWFNERIFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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